Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a hydroxyl group at position 3, a 2,5-dimethylphenyl group at position 4, and a tert-butoxycarbonyl (Boc) protecting group at position 1. Its molecular formula is C₁₈H₂₇NO₃, with a molecular weight of 305.41 g/mol and a calculated hydrophobicity (logP) of 2.773 .
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14,16,20H,8-9,11H2,1-5H3 |
InChI Key |
IKVHNSIZWWGTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyl group and the tert-butyl carboxylate ester. The 2,5-dimethylphenyl group is then introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The 2,5-dimethylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tert-butyl piperidine carboxylates with varying substituents on the aromatic ring or alkyl chain. Key analogs include:
Substituent Position Variations on the Aromatic Ring
a. Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₈H₂₇NO₃
- Substituent Pattern : 3,5-dimethylphenyl group
- Key Differences : The meta-substituted dimethyl groups alter steric and electronic properties compared to the 2,5-dimethyl isomer. This may influence solubility, crystallinity, or receptor-binding interactions in biological systems .
b. Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₈H₂₇NO₃
- Substituent Pattern : 3,4-dimethylphenyl group
c. Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₈H₂₇NO₅
- Substituent Pattern : 2,5-dimethoxyphenyl group
- higher hydrophilicity for methoxy analogs) .
Alkyl Chain-Substituted Analogs
a. Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate
Table 1: Structural and Property Comparison
Key Observations:
logP Trends : The target compound’s logP (2.773) suggests moderate hydrophobicity, comparable to other aryl-substituted analogs. Methoxy groups in the 2,5-dimethoxyphenyl variant may lower logP due to increased polarity .
Synthetic Accessibility : The 4-methylpentyl analog’s high yield (86%) highlights the efficiency of Boc protection under mild conditions, a strategy likely applicable to the target compound .
Research Implications and Limitations
- For example, 2,5-dimethyl substitution may enhance steric shielding of the hydroxyl group, affecting reactivity .
- Safety Profile : Analogous compounds like (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid require standard laboratory precautions (e.g., gloves, ventilation), suggesting similar handling for the target compound .
- Knowledge Gaps: Comparative studies on solubility, stability, and bioactivity are lacking. Future work should prioritize experimental validation of logP, crystallinity (e.g., via SHELX-based crystallography ), and pharmacological screening.
Biological Activity
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (commonly referred to as M4) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article presents a comprehensive overview of the biological activity of M4, including its mechanisms of action, effects on cellular models, and relevant research findings.
Chemical Structure and Properties
M4 has the following molecular formula: . The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H27NO3 |
| Molecular Weight | 303.42 g/mol |
| CAS Number | 54596023 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
M4 exhibits multiple mechanisms of action, primarily as an inhibitor of β-secretase and acetylcholinesterase. These activities are significant in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides is a hallmark feature.
- β-Secretase Inhibition : M4 has shown an inhibitory concentration (IC50) of approximately 15.4 nM against β-secretase, which is crucial for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides.
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 µM, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Table 2: Inhibitory Potency of M4
| Enzyme | IC50/Ki Value |
|---|---|
| β-Secretase | 15.4 nM |
| Acetylcholinesterase | 0.17 µM |
Neuroprotective Effects
In vitro studies have demonstrated that M4 can protect astrocytes from cell death induced by amyloid-beta (Aβ) peptide exposure. Specifically, treatment with M4 resulted in a significant increase in cell viability compared to control groups treated only with Aβ.
- Cell Viability Assay Results :
- Control (Aβ alone): 43.78% viability
- Aβ + M4 (100 µM): 62.98% viability
These findings suggest that M4 may mitigate the toxic effects associated with Aβ aggregation, potentially through the reduction of pro-inflammatory cytokines such as TNF-α.
In Vivo Studies
In vivo experiments using scopolamine-induced models of Alzheimer's disease indicated that while M4 exhibited moderate protective effects against Aβ-induced toxicity, its efficacy was less pronounced compared to established treatments like galantamine. The bioavailability of M4 in the brain was cited as a limiting factor for its effectiveness.
Table 3: Summary of In Vitro and In Vivo Findings
| Study Type | Treatment | Outcome |
|---|---|---|
| In Vitro | Aβ + M4 | Increased cell viability by ~20% |
| In Vivo | Scopolamine + M4 | Moderate protective effect; not significant compared to galantamine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
